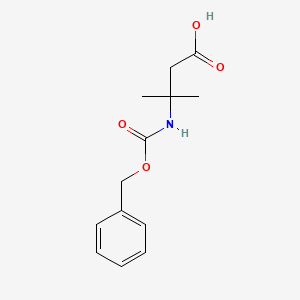

3-(((苄氧羰基)氨基)-3-甲基丁酸

概述

描述

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, also known as Boc-3-amino-3-methylbutyric acid, is a chemical compound that belongs to the family of amino acids. It is a white crystalline powder that is soluble in water and commonly used in scientific research applications.

科学研究应用

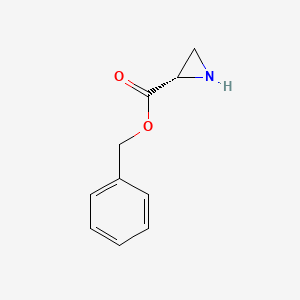

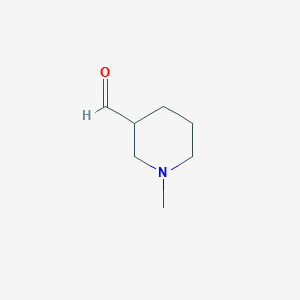

Synthesis of Beta-Amino Acid Derivatives

This compound is used in the stereoselective synthesis of beta-amino acid derivatives, which are important building blocks in the synthesis of various peptides and proteins. The process involves Arndt-Eistert homologation and Wolff rearrangement reactions .

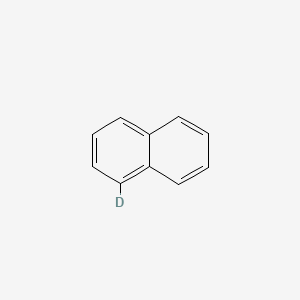

Fragment Synthesis for Cyclodepsipeptides

It serves as a fragment in the synthesis of novel cytotoxic cyclodepsipeptides like onchidin, which have shown moderate cytotoxic activity and are of interest in cancer research .

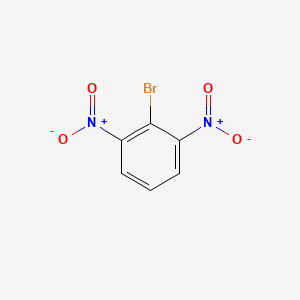

Suzuki–Miyaura Cross-Coupling

The compound may be involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance .

Synthesis of Protected Amino Acid Derivatives

Protected amino acid derivatives are synthesized using compounds like 3-(benzyloxycarbonylamino)-3-methylbutanoic acid for peptide coupling applications, which are crucial in receptor-binding affinity studies and protein stereochemical studies .

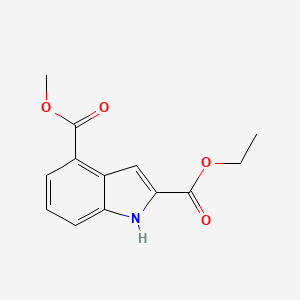

Synthesis of Novel Baicalein Amino Acid Derivatives

The compound has been used to synthesize novel baicalein amino acid derivatives, indicating its role in creating specialized molecules with potential biological activity .

These applications highlight the versatility of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid in various fields of scientific research. Each application utilizes the compound’s chemical properties to facilitate different types of reactions and syntheses that are fundamental to advancing scientific knowledge and developing new therapeutics.

Scientific.net - Study on Synthesis MDPI - Synthesis of Novel Baicalein Amino Acid Derivatives RSC - Selection of boron reagents for Suzuki–Miyaura coupling Academic Journals - Selective synthesis applying amino acids with basic side chains as…

作用机制

Target of Action

Similar compounds have been known to target enzymes like cathepsin k . The role of these targets typically involves catalyzing biochemical reactions within cells.

Mode of Action

It’s worth noting that the compound contains a benzyloxy carbonyl group, which is often involved in reactions at the benzylic position . These reactions typically involve nucleophilic substitution or free radical mechanisms .

Biochemical Pathways

The compound’s structure suggests it could be involved in reactions such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Similar compounds have shown neuroprotective activity , suggesting potential effects on neuronal cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

属性

IUPAC Name |

3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFPDQUAUOUBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561606 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | |

CAS RN |

51219-55-7 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)

![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)

![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)